molecular formula C17H20O2 B14219736 2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial CAS No. 629610-45-3

2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial

Cat. No.: B14219736
CAS No.: 629610-45-3
M. Wt: 256.34 g/mol
InChI Key: KPNPQLPDRUIOIR-UHFFFAOYSA-N
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Description

2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors, followed by oxidation to introduce the aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and efficient use of resources. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial involves its interaction with molecular targets through its aldehyde groups and conjugated double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Trimethyldodeca-2,4,6,10-tetraenal: Similar structure but with fewer double bonds and aldehyde groups.

    4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: Another related compound with a different arrangement of double bonds and functional groups.

Properties

CAS No.

629610-45-3

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2,7,11-trimethyltetradeca-2,4,6,8,10,12-hexaenedial

InChI

InChI=1S/C17H20O2/c1-15(8-4-5-9-17(3)14-19)10-6-11-16(2)12-7-13-18/h4-14H,1-3H3

InChI Key

KPNPQLPDRUIOIR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=C(C)C=O)C=CC=C(C)C=CC=O

Origin of Product

United States

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